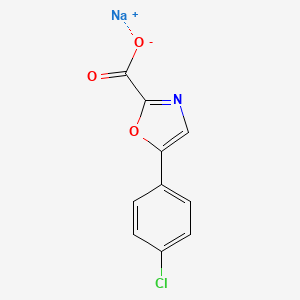
Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
Übersicht
Beschreibung
The compound seems to be a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological applications .
Synthesis Analysis
While specific synthesis information for “Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate” was not found, a related compound, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, was synthesized from a reaction with cyanogen bromide (CNBr) in methanol .Molecular Structure Analysis
Oxadiazole derivatives typically exhibit C–H…N intermolecular interactions and are often stabilized by π–π interactions between the oxadiazole and phenyl rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Interactions
Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a Key Building Block : Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate is involved in the synthesis of key compounds like N,N′‐bis(4‐methyloxazol‐5‐yl)urea, which serves as a building block for potentially improved bronchodilators (Ray & Ghosh, 1999).
Molecular Structure Analysis : This compound has been studied for its molecular structure, particularly in examining the dihedral angles and coordination of sodium cations, providing insights into its chemical behavior (El‐Hiti et al., 2018).
Recyclization Processes : It is also used in recyclization processes, particularly in the transformation of acylamino(chloro)acetophenones into various 1,3-oxazole derivatives, expanding its applicability in chemical synthesis (Balia et al., 2007).
Anticancer and Antimicrobial Agent Synthesis : Research has been conducted on synthesizing and testing compounds derived from Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate for potential use as anticancer and antimicrobial agents (Katariya et al., 2021).
Novel Synthesis Pathways and Anticonvulsant Activity : This chemical is involved in the synthesis of novel compounds like 3-aminopyrroles and 5-amino 1,2-oxazoles, which have shown considerable anticonvulsant activity (Unverferth et al., 1998).
Biochemical and Pharmacological Research
Study of Fatty Acid Oxidation in Fibroblasts : Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate has been investigated for its effects on fatty acid oxidation in fibroblasts, offering insights into metabolic processes in peroxisomal diseases (Suzuki et al., 1991).
Impact on Metabolism and Myocardial Function : Its influence on metabolism and function in the myocardium, both under normal and underperfused conditions, has been a subject of study, aiding in understanding its potential therapeutic applications (Seitelberger et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.Na/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUIZSZQBOQTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1514835-57-4 | |
| Record name | sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)




